Physicochemical Differentiation: TPSA, LogP, and Hydrogen-Bond Profile vs. 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (CAS 3878-18-0)
The target compound (CAS 330468-35-4) exhibits a higher topological polar surface area (TPSA = 34.89 Ų) than the C2-linked analog 2-(thiophen-2-yl)-1H-benzo[d]imidazole (TPSA = 28.68 Ų), indicating greater polarity. Its LogP (2.7863) is lower than that of the comparator (LogP = 3.2914), reflecting reduced lipophilicity . The hydrogen-bond acceptor count is doubled (4 vs. 2) due to the additional carbonyl oxygen and the thiophene sulfur being counted in the target, while the hydrogen-bond donor count drops from 1 (imidazole NH in comparator) to 0 (N1-substituted in target) . The molecular weight difference (228.27 vs. 200.26 g/mol) is attributable to the carbonyl insertion and the formal oxidation state change .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 34.89 Ų |
| Comparator Or Baseline | 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (CAS 3878-18-0): 28.68 Ų |
| Quantified Difference | ΔTPSA = +6.21 Ų (21.7% increase) |
| Conditions | Computed TPSA values from vendor computational chemistry databases |
Why This Matters
A TPSA below 60 Ų generally predicts good intestinal absorption and blood-brain barrier penetration; the 6.21 Ų difference may shift the balance between solubility and permeability for the target compound relative to the C2-linked analog, directly impacting formulation and biological assay design.
